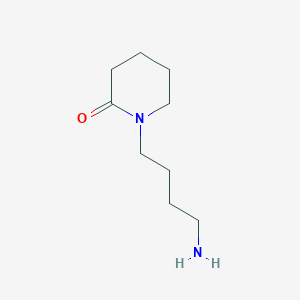

1-(4-Aminobutyl)piperidin-2-one

Description

Significance of Piperidin-2-one Scaffolds in Synthetic Chemistry

The piperidin-2-one ring system is a prevalent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. hmdb.ca The presence of the lactam functionality provides a unique combination of chemical properties. The amide bond within the ring is relatively stable, yet it can undergo various chemical transformations, such as reduction to form the corresponding piperidine (B6355638) or hydrolysis to open the ring.

The carbonyl group and the nitrogen atom of the lactam also allow for a variety of synthetic modifications. For instance, the nitrogen atom can be substituted with various alkyl or aryl groups, influencing the compound's steric and electronic properties. nih.gov The carbon atoms adjacent to the carbonyl group and the nitrogen atom can also be functionalized, further increasing the structural diversity that can be achieved from this scaffold. The versatility of the piperidin-2-one scaffold makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.

Overview of Functionalized Aminopiperidine Derivatives in Advanced Organic Synthesis

Functionalized piperidine derivatives are of immense importance in medicinal chemistry and drug discovery. nih.govencyclopedia.pub The piperidine ring is a common feature in many approved drugs, and the introduction of functional groups, such as amino groups, can significantly impact a molecule's biological activity. ontosight.ai Aminopiperidines can serve as key intermediates in the synthesis of compounds targeting a wide range of receptors and enzymes. acs.org

The presence of an amino group, as seen in the aminobutyl side chain of 1-(4-Aminobutyl)piperidin-2-one, introduces a basic center into the molecule. This can be crucial for forming salt forms of a compound, which can improve solubility and bioavailability. Furthermore, the primary amine is a versatile functional handle for a variety of chemical reactions, including acylation, alkylation, and reductive amination, allowing for the attachment of other molecular fragments. researchgate.net The synthesis of aminopiperidine derivatives often involves multi-step sequences, and the development of efficient and stereoselective methods for their preparation is an active area of research. acs.orgnih.gov

Research Trajectories for this compound

While specific research on this compound is limited in publicly available literature, its structure suggests several potential research trajectories. As a bifunctional molecule, it could serve as a valuable building block or a molecular scaffold for the synthesis of more complex molecules.

The terminal primary amine of the aminobutyl chain could be used to link the piperidin-2-one scaffold to other molecules of interest, such as pharmacophores or reporter tags. This could be particularly useful in the development of targeted drug delivery systems or chemical probes to study biological processes.

Furthermore, the piperidin-2-one ring itself could be a target for modification. For instance, the lactam could be reduced to the corresponding piperidine, yielding a 1,4-diaminobutane-substituted piperidine. Such derivatives could be investigated for their potential biological activities, as substituted diamines are known to interact with various biological targets.

Given the prevalence of piperidine and piperidin-2-one scaffolds in medicinal chemistry, future research on this compound and its derivatives could focus on the synthesis of libraries of related compounds and their screening for various biological activities, including but not limited to anticancer, antiviral, and central nervous system-related activities. nih.govencyclopedia.pub The development of efficient and scalable synthetic routes to this and related compounds would be a crucial first step in enabling such investigations.

A general approach to the synthesis of N-alkylated piperidin-2-ones involves the reaction of piperidin-2-one with a suitable alkylating agent. In the case of this compound, a potential synthetic route could involve the N-alkylation of piperidin-2-one with a protected 4-aminobutyl halide, followed by deprotection of the amine. Another approach could be the reductive amination of a suitable aldehyde with piperidin-2-one.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminobutyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 4 Aminobutyl Piperidin 2 One

Reactions Involving the Piperidin-2-one Lactam Nitrogen

The lactam nitrogen in the piperidin-2-one ring is part of an amide functional group. Its reactivity is considerably different from that of the primary amine on the side chain, generally being less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

N-Alkylation and N-Acylation Reactions

Direct reaction at the lactam nitrogen requires careful selection of conditions to overcome its lower nucleophilicity and to avoid preferential reaction at the more reactive primary amine.

N-Alkylation: The alkylation of the lactam nitrogen is challenging and typically requires deprotonation with a strong base to form the corresponding lactamate anion before reaction with an alkyl halide. The primary amine on the side chain would need to be protected with a suitable protecting group (e.g., Boc, Cbz) beforehand to ensure selectivity. While specific examples for 1-(4-aminobutyl)piperidin-2-one are not prevalent, the general principle of lactam alkylation is established. For instance, asymmetric phase-transfer catalysis has been used for the α-alkylation of N-protected 3-arylpiperidin-2-ones, demonstrating that the ring can be modified under specific catalytic conditions. thieme-connect.com

N-Acylation: N-acylation of the lactam nitrogen transforms the lactam into an N-acyl-lactam or a cyclic imide derivative. These N-acyl-lactams are activated towards nucleophilic attack. Research has shown that N-acyl-2-piperidones can undergo transamidation with a variety of amines under mild, metal-free conditions. researchgate.net This indicates that acylation of the lactam nitrogen is a viable strategy for further functionalization, effectively using the lactam as an activated acyl donor. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Research Finding |

| N-Alkylation | 1. Protection of primary amine. 2. Strong base (e.g., NaH). 3. Alkyl halide (R-X). | N-Alkyl lactam | Requires activation by a strong base after protection of the primary amine. |

| N-Acylation | 1. Protection of primary amine. 2. Acylating agent (e.g., acyl chloride, anhydride). | N-Acyl lactam (cyclic imide) | Forms an activated N-acyl lactam, which can be used in subsequent reactions like transamidation. researchgate.net |

Ring-Opening and Ring-Expansion Transformations

Ring-Opening: The amide bond within the piperidin-2-one ring can be cleaved under various conditions, leading to linear amino acid derivatives. This is a fundamental reaction of lactams.

Hydrolysis: Treatment with strong acid or base, typically with heating, will hydrolyze the amide bond to yield 5-amino-N-(4-aminobutyl)pentanoic acid.

Aminolysis: The lactam ring can be opened by reaction with amines. This reaction can be catalyzed to proceed under milder conditions. For example, palladium-catalyzed ring-opening aminolysis has been demonstrated for related bridged δ-lactam systems, yielding highly functionalized piperidinone derivatives. nih.gov

Polymerization: 2-Piperidinone, also known as δ-valerolactam, is the monomer used to produce nylon 5 through ring-opening polymerization. wikipedia.orgebi.ac.uk This highlights the inherent reactivity of the lactam ring towards polymerization under specific catalytic conditions.

Ring-Expansion and Contraction: While less common, modifications to the piperidine (B6355638) ring structure are synthetically possible.

Ring-Expansion: General methodologies for the two-carbon ring expansion of piperidine systems to their azepane and azocane (B75157) counterparts have been developed using palladium-catalyzed allylic amine rearrangements. acs.org Applying such a strategy to a derivative of this compound could potentially yield larger ring systems, although this would require significant substrate modification.

Ring-Contraction: Conversely, ring contraction of N-substituted piperidines to selectively yield pyrrolidin-2-ones has been reported, involving cascade reactions tuned by specific oxidants and additives. rsc.org

Reactions of the Primary Amine Functionality

The primary amine on the 4-aminobutyl side chain is a versatile and highly reactive nucleophilic center, enabling a wide array of chemical transformations.

Amidation and Imine Formation

Amidation: The primary amine readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amide bonds. This is a standard and efficient transformation. This reaction would produce derivatives where the side chain is extended with an acyl group, for example, N-(4-(2-oxopiperidin-1-yl)butyl)acetamide.

Imine Formation: Condensation of the primary amine with aldehydes or ketones under dehydrating conditions results in the formation of a C=N double bond, known as an imine or Schiff base. organic-chemistry.orgpharmainfonepal.com This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. organic-chemistry.orgpharmainfonepal.com The resulting imines can be further reduced to secondary amines in a process known as reductive amination. sciencemadness.org

| Reaction | Reactant | Product | Typical Conditions |

| Amidation | Carboxylic acid derivative (R-COCl) | Amide | Base (e.g., triethylamine), aprotic solvent |

| Imine Formation | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Imine (Schiff Base) | Mild acid or base catalyst, removal of water |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine | NaBH(OAc)₃, NaBH₃CN, or H₂/catalyst |

Coupling Reactions and Conjugation Methodologies

The primary amine serves as an excellent handle for various coupling and conjugation reactions, which are fundamental in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling: The primary amine can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form N-aryl derivatives. This is a powerful method for creating carbon-nitrogen bonds. nih.gov

Conjugation to Biomolecules: The nucleophilic amine can be used to attach the entire molecule to larger structures, such as proteins or antibodies, to create conjugates. researchgate.net For example, platinum(II) based linkers have been used for the conjugation of piperidine-containing payloads to antibodies to form antibody-drug conjugates (ADCs). researchgate.net

Peptide Coupling: The amine can act as the N-terminal component in standard peptide synthesis protocols, coupling with the C-terminus of amino acids or peptides using common coupling reagents like DCC or HOBt. researchgate.net

Formation of Polyamine Derivatives and Related Scaffolds

The this compound structure can be considered a precursor for more complex polyamine scaffolds. Polyamines are crucial in various biological processes, and synthetic derivatives are of significant interest in drug discovery. ajchem-a.com

By reacting the primary amine with suitable electrophiles containing additional amine functionalities (often protected), a variety of polyamine derivatives can be synthesized. For example, reductive amination with an amino-aldehyde or reaction with an epoxide followed by further transformations can elongate the chain and introduce more nitrogen atoms. The synthesis of 1,4-bis(4-piperidinylmethyl)diaminobutanes has been reported as a strategy to create polyamine derivatives with specific biological activities. nih.gov This highlights how piperidine-containing units can be incorporated into larger polyamine structures. nih.gov

Modifications at the Piperidin-2-one Ring System

Electrophilic and Nucleophilic Substitutions

The piperidin-2-one ring can undergo both electrophilic and nucleophilic substitution reactions, although the specific conditions and positions of attack vary.

Electrophilic Substitution

While the lactam ring itself is electron-deficient, electrophilic substitution can be achieved at the α-carbon (C-3 position) adjacent to the carbonyl group. The protons on this carbon are weakly acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a strong base, a proton can be abstracted to form a resonance-stabilized enolate anion. This enolate is nucleophilic and can react with various electrophiles in a class of reactions known as alpha-substitution reactions. libretexts.org

Alkylation experiments performed on related N-substituted 4-piperidones have demonstrated that alkylation occurs at the C-3 position via an enolate intermediate. rsc.org For this compound, this would involve deprotonation at C-3 followed by reaction with an electrophile. It is important to note that the primary amine on the aminobutyl side chain would require protection prior to this reaction to prevent it from reacting with the base or the electrophile.

| Electrophile | Reagent Example | Expected Product at C-3 |

| Alkyl Halide | Methyl Iodide (CH₃I) | 3-Methyl-1-(4-aminobutyl)piperidin-2-one |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | 3-(Hydroxy(phenyl)methyl)-1-(4-aminobutyl)piperidin-2-one |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | 3-Acetyl-1-(4-aminobutyl)piperidin-2-one |

Nucleophilic Substitution

The carbonyl carbon (C-2) of the lactam is electrophilic and is the primary site for nucleophilic attack. wikipedia.org Direct nucleophilic substitution at the ring's carbon atoms is generally not feasible. However, nucleophilic acyl substitution at the carbonyl carbon is a fundamental reaction of lactams. This typically involves the ring-opening hydrolysis of the lactam under acidic or basic conditions.

Furthermore, studies on related systems show that if the carbonyl oxygen is converted into a better leaving group, nucleophilic substitution at the C-2 position becomes possible. For instance, N-protected 2-acyloxypiperidines react with nucleophiles like silyl (B83357) enolates in the presence of a catalyst, resulting in the displacement of the acyloxy group. acs.org This suggests a potential strategy for C-2 functionalization of this compound following activation of the carbonyl group.

Derivatization at the Carbonyl Group

The carbonyl group is the most reactive site within the piperidin-2-one ring and a key target for derivatization. youtube.com Its reactivity is characteristic of an amide, being less electrophilic than a ketone due to resonance donation from the nitrogen lone pair. masterorganicchemistry.com

Reduction to Cyclic Amines

The most significant transformation of the lactam carbonyl is its complete reduction to a methylene (B1212753) group, converting the lactam into a cyclic amine. This reaction is typically accomplished using strong reducing agents. Lithium aluminium hydride (LiAlH₄) is widely used for the reduction of amides and lactams to the corresponding amines. masterorganicchemistry.com The reaction with this compound would yield 1-(4-aminobutyl)piperidine. The primary amine on the side chain would likely also be reduced if it were part of a protecting group like an amide, or it could form a complex with the reducing agent. Other reducing systems, such as sodium borohydride (B1222165) in combination with other reagents or diborane (B8814927) (BH₃·THF), have also been employed for the reduction of piperidones. sciencemadness.orgnih.gov

| Reducing Agent | Typical Solvent | Product |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 1-(4-Aminobutyl)piperidine |

| Diborane (BH₃·THF) | Tetrahydrofuran (THF) | 1-(4-Aminobutyl)piperidine |

| Sodium Borohydride / Phosphorus Oxychloride | Not specified | 1-(4-Aminobutyl)piperidine acs.org |

Skeletal Editing

More advanced and less common derivatizations involve the skeletal editing of the lactam ring itself. A novel strategy employs a nickel(0) reagent to mediate a formal "carbonyl-to-nickel-exchange." nih.gov This process involves the selective activation of the amide C-N bond, followed by the de-insertion of carbon monoxide. This remarkable transformation can lead to a net deletion of the carbonyl group, resulting in a ring-contracted product (a pyrrolidine (B122466) derivative in this case), or allow for carbon isotope labeling by exchange with labeled carbon monoxide (¹³CO). nih.gov

Applications of 1 4 Aminobutyl Piperidin 2 One As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The unique combination of a nucleophilic amino group and a piperidin-2-one ring makes 1-(4-aminobutyl)piperidin-2-one a promising starting material for creating intricate three-dimensional molecular architectures.

While direct examples of the use of this compound in the synthesis of bridged and spirocyclic systems are not extensively documented, the reactivity of its functional groups suggests its potential in such transformations. The synthesis of bridged piperazines, for instance, has been achieved through strategies like Dieckmann cyclization and intramolecular aldol (B89426) reactions, which could theoretically be adapted. nih.gov For example, the primary amine of this compound could be functionalized with a group capable of reacting with the alpha-carbon of the lactam, leading to a bridged structure.

Spirocyclic systems containing a piperidine (B6355638) ring are often synthesized from precursor ketones, such as 1-benzyl piperidin-4-one, through reactions like the Strecker synthesis or condensation reactions. nih.gov In a hypothetical scenario, the lactam portion of this compound could be envisioned to participate in cyclization reactions to form a spiro-center at the C3 or C4 position of the piperidine ring, following initial functionalization of the butylamine (B146782) side chain. The synthesis of spirocyclic piperidines connected to other ring systems has been demonstrated, highlighting the general feasibility of creating such complex structures from piperidine-based starting materials. nih.govbeilstein-journals.org

Table 1: Potential Synthetic Strategies for Bridged and Spirocyclic Systems

| Target System | Potential Reaction Type | Key Intermediates/Reagents | Plausible Reaction Steps |

|---|---|---|---|

| Bridged Piperidinone | Intramolecular Cyclization | Bifunctional alkylating agent, Base | 1. N-alkylation of the primary amine. 2. Intramolecular cyclization via reaction with the lactam alpha-carbon. |

The primary amine of this compound provides a key reactive handle for its incorporation into macrocyclic structures. Macrocyclization is a crucial strategy in the design of various functional molecules, including peptide mimetics and host-guest systems. nih.gov The aminobutyl chain allows for the introduction of this building block into a growing linear precursor, which can then undergo a ring-closing reaction.

For example, the amine could react with an activated carboxylic acid at one end of a linear molecule, and the other end could be functionalized to react with a different part of the this compound moiety, or with another component of the macrocycle precursor. While specific examples utilizing this compound are not prevalent, the general principles of peptide macrocyclization, often employing solid-phase synthesis, offer a blueprint for how this compound could be used. nih.gov

Role in Polymer and Materials Science Research

The dual functionality of this compound also lends itself to applications in polymer chemistry and materials science.

In principle, this compound can act as a monomer in polymerization reactions. The primary amine can participate in step-growth polymerization with difunctional monomers such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Furthermore, the lactam ring itself could potentially undergo ring-opening polymerization under certain catalytic conditions, although this is less common for N-substituted lactams. The presence of the aminobutyl side chain would result in polymers with pendant functional groups, which could be used for further modification or to impart specific properties to the material.

Beyond its role as a primary monomer, this compound can be incorporated as a functional comonomer to modify the properties of existing polymers. The introduction of the piperidinone ring and the primary amine can influence properties such as solubility, thermal stability, and surface adhesion. The primary amine can also serve as a site for post-polymerization modification, allowing for the attachment of various functional groups, such as fluorescent dyes, cross-linking agents, or biocompatible moieties. This approach allows for the tailoring of material properties for specific applications without the need to develop entirely new polymer systems.

Development of Complex Heterocyclic Systems

The piperidinone framework of this compound serves as a scaffold for the construction of more complex heterocyclic systems. The reactivity of the lactam, particularly at the alpha-carbon, and the nucleophilicity of the primary amine allow for a variety of synthetic transformations.

For instance, the primary amine can be used as a starting point for the construction of fused heterocyclic rings. Reaction with appropriate bifunctional reagents could lead to the formation of pyrimidine, imidazole, or other heterocyclic systems appended to the piperidinone core. The synthesis of complex heterocyclic structures from piperidine precursors is a well-established area of research, with applications in medicinal chemistry and materials science. whiterose.ac.uk

Table 2: Illustrative Reactions for Heterocycle Synthesis

| Target Heterocycle | Reagent | Reaction Type |

|---|---|---|

| Fused Pyrimidine | β-Ketoester | Condensation |

| Appended Imidazole | α-Haloketone, Ammonia | Hantzsch-type synthesis |

Synthesis of Piperidine-Containing Heterocycles

There is no available scientific literature that describes the use of this compound as a precursor for the synthesis of fused, spirocyclic, or other complex piperidine-containing heterocyclic systems. In principle, the terminal primary amine could be employed in a variety of cyclization reactions, such as condensations with dicarbonyl compounds to form new heterocyclic rings, or intramolecular reactions with a suitably functionalized piperidinone ring. However, no such transformations have been reported for this specific compound.

Divergent Synthesis from a Common Piperidin-2-one Intermediate

Similarly, the concept of using this compound as a common intermediate for divergent synthesis remains unexplored in the available literature. Divergent synthesis is a powerful strategy in medicinal chemistry and materials science, where a single starting material is converted into a library of structurally distinct compounds. The differential reactivity of the two amine groups in this compound could theoretically be exploited for this purpose. For instance, one amine could be selectively protected while the other is elaborated, or the two amines could be reacted sequentially with different reagents. Nevertheless, no research has been published demonstrating such a synthetic approach originating from this particular piperidin-2-one derivative.

Advanced Spectroscopic and Analytical Methodologies for 1 4 Aminobutyl Piperidin 2 One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 1-(4-Aminobutyl)piperidin-2-one, specific proton signals corresponding to the different chemical environments within the molecule are expected. The protons of the aminobutyl chain and the piperidinone ring will exhibit distinct chemical shifts and coupling patterns. For instance, the protons on the carbon adjacent to the amino group (-CH₂NH₂) would likely appear as a triplet, while the protons on the carbon bonded to the piperidinone nitrogen would also show a characteristic multiplet. The protons on the piperidinone ring itself would present as a series of multiplets in the aliphatic region of the spectrum. kfupm.edu.sachemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon (C=O) of the piperidinone ring will have the most downfield chemical shift, typically in the range of 170-180 ppm. docbrown.info The carbons of the piperidinone ring and the aminobutyl chain will have signals in the aliphatic region, with their specific chemical shifts influenced by their proximity to the nitrogen and oxygen atoms. researchgate.net For example, the carbon atom bonded to the nitrogen within the piperidinone ring will be deshielded compared to the other ring carbons. researchgate.net

A representative table of expected ¹³C NMR chemical shifts is provided below:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Piperidinone) | ~175 |

| N-CH₂ (Piperidinone) | ~45-55 |

| Piperidinone Ring CH₂ | ~20-40 |

| N-CH₂ (Butyl chain) | ~40-50 |

| Butyl Chain CH₂ | ~20-35 |

| CH₂-NH₂ | ~35-45 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org For this compound (C₉H₁₈N₂O), the molecular weight is 170.25 g/mol . sigmaaldrich.comnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This could result in the loss of a propylamino radical or other alkyl fragments.

Cleavage of the piperidinone ring: The piperidinone ring can undergo fragmentation, leading to the loss of CO (28 Da) or other small neutral molecules. nist.gov

McLafferty-type rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur, leading to characteristic fragment ions. whitman.edu

A table summarizing potential major fragments is shown below:

| m/z | Possible Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 142 | [M - CO]⁺ |

| 125 | [M - CH₂NH₂]⁺ |

| 99 | [Piperidin-2-one]⁺ |

| 84 | [Piperidine]⁺ fragment |

| 71 | [C₄H₉N]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. mdpi.com

N-H stretching: The primary amine (-NH₂) will exhibit two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

C=O stretching: A strong absorption band corresponding to the amide carbonyl (C=O) group in the piperidinone ring is expected around 1650 cm⁻¹. mdpi.com

N-H bending: The N-H bending vibration of the primary amine will be observed in the range of 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidinone ring (e.g., chair or boat) and the aminobutyl side chain.

Intermolecular interactions: The presence and nature of intermolecular forces, such as hydrogen bonding between the amino group of one molecule and the carbonyl group of another, which dictate the crystal packing. researchgate.net

This technique provides the most unambiguous structural proof for a molecule in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector (if the compound has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. researchgate.net Given that this compound has a relatively low molecular weight, it may be amenable to GC analysis. sigmaaldrich.com However, the presence of the primary amine and amide functionalities could lead to peak tailing on standard non-polar columns. Derivatization of the amine group, for example, by acylation, could improve its chromatographic behavior. nih.gov A GC analysis would provide information on the purity of the sample, with any impurities appearing as separate peaks. nist.gov Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of these impurities based on their mass spectra. nih.gov

Theoretical and Computational Chemistry Studies of 1 4 Aminobutyl Piperidin 2 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the most stable geometric arrangement of atoms in a molecule (the optimized geometry) and in characterizing its electronic features. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov This method calculates the electronic energy and other properties of a molecule based on its electron density. For 1-(4-aminobutyl)piperidin-2-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict a variety of molecular properties. nih.gov

A typical DFT study would begin by optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, key geometric parameters and electronic properties can be derived. While specific experimental data for this compound is not available in the cited literature, a hypothetical set of calculated parameters based on similar molecules is presented in the tables below for illustrative purposes. mdpi.comyoutube.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2=O8 | 1.235 |

| N1-C2 | 1.358 | |

| N1-C6 | 1.465 | |

| N1-C7 | 1.471 | |

| C9-C10 | 1.532 | |

| C10-N12 | 1.459 | |

| **Bond Angles (°) ** | O8=C2-N1 | 123.5 |

| C2-N1-C6 | 121.8 | |

| N1-C7-C8 | 112.3 | |

| C9-C10-N12 | 111.9 | |

| Dihedral Angles (°) | C6-N1-C2-C3 | -15.2 (twist) |

| C7-C8-C9-C10 | 179.5 (anti) |

Note: Atom numbering is illustrative. This data is hypothetical and intended for representative purposes.

Further analysis of the electronic structure provides insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. nih.gov

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap (ΔE) | 7.3 eV |

| Dipole Moment | 3.8 D |

Note: This data is hypothetical and intended for representative purposes.

Beyond DFT, other computational methods can be applied. Ab initio methods , Latin for "from first principles," solve the Schrödinger equation with no experimental parameters, relying only on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a significantly higher computational expense. These methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly complex.

Semi-empirical methods , such as AM1 and PM3, are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. nih.gov While less accurate, they are highly effective for screening large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive. nih.govnih.gov They can provide a preliminary overview of the conformational landscape and electronic properties before more demanding calculations are undertaken.

Conformational Analysis and Energy Landscapes

The six-membered piperidin-2-one ring is not planar. Like cyclohexane, it can adopt several non-planar conformations to relieve ring strain. The most common conformations are the chair , boat , and twist-boat (or skew-boat) forms. For most substituted piperidines, the chair conformation is the most stable. mdpi.comresearchgate.net However, the presence of the sp2-hybridized carbonyl carbon and the adjacent nitrogen atom in the lactam ring introduces some flattening. Theoretical calculations on similar piperidone systems confirm that a distorted or twisted-chair conformation is often the global minimum on the potential energy surface. wikipedia.org

The 4-aminobutyl side chain possesses several rotatable C-C single bonds, leading to a variety of possible rotational isomers (rotamers). The rotation around these bonds, particularly the C7-C8, C8-C9, and C9-C10 bonds (using the hypothetical numbering from Table 1), gives rise to different spatial arrangements of the terminal amino group relative to the piperidin-2-one ring. The most significant rotational barrier is typically associated with the bond connecting the ring to the side chain.

The conformations around the C-C bonds in the butyl chain can be described as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~±60°). Generally, anti conformations are lower in energy due to reduced steric hindrance. nih.gov A full conformational search would involve systematically rotating each bond and calculating the energy of the resulting structure to map out the potential energy surface and identify all low-energy minima.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description (Ring; Side Chain) | Relative Energy (kcal/mol) |

| Twisted-Chair; anti-anti-anti | 0.00 (Global Minimum) |

| Twisted-Chair; gauche-anti-anti | 0.85 |

| Twisted-Chair; anti-gauche-anti | 0.95 |

| Boat; anti-anti-anti | 4.50 |

Note: This data is hypothetical and intended for representative purposes. The side chain description refers to the sequence of C-C-C-C dihedral angles.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, several reactions could be investigated. A plausible example is the intramolecular cyclization to form a bicyclic amine, a reaction that could potentially occur under thermal or catalytic conditions.

In such a study, the reactant, product, and any intermediates would be geometrically optimized. A search for the transition state (the maximum energy point along the minimum energy reaction pathway) would then be performed. By identifying the transition state structure, one can confirm the atoms involved in bond-making and bond-breaking processes. The calculation of vibrational frequencies is used to verify that the reactant, product, and intermediates are true minima on the potential energy surface (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Transition State Analysis of Key Transformations

The analysis of transition states is a cornerstone of computational chemistry, providing critical information about the energy barriers and pathways of chemical reactions. For related molecules, computational studies have successfully elucidated reaction mechanisms, such as the reversible formation of ketimido- and enamido-rhenium PNP pincer complexes, by investigating the transition states involved. weizmann.ac.il

A theoretical study on this compound could, for instance, investigate the transition states involved in its synthesis or potential degradation pathways. This would involve mapping the potential energy surface of the reactions, locating the transition state structures, and calculating the activation energies. Such information is fundamental for optimizing reaction conditions and understanding the compound's stability. In the absence of specific research on this molecule, any discussion on its transition states would be purely speculative.

Solvation Effects in Reaction Pathways

Solvation plays a crucial role in the thermodynamics and kinetics of chemical reactions. Computational models that incorporate solvent effects are essential for accurately predicting reaction outcomes in a condensed phase. These models can range from implicit continuum models to explicit consideration of solvent molecules.

For this compound, the presence of both a polar lactam ring and a flexible aminobutyl side chain suggests that its conformation and reactivity would be significantly influenced by the solvent environment. A computational study could explore how different solvents affect the conformational equilibrium of the molecule and the energy profiles of its potential reactions. Understanding these solvation effects is critical for predicting its behavior in various chemical and biological environments. Without dedicated studies, a detailed analysis of solvation effects on this specific compound remains an open area for research.

Prediction of Spectroscopic Features (Excluding specific data)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of molecules. The prediction of NMR chemical shifts, for example, has been a subject of extensive research in computational chemistry. manchester.ac.uk

A theoretical investigation of this compound would likely involve geometry optimization followed by the calculation of spectroscopic parameters using appropriate theoretical methods. For instance, DFT calculations could predict the vibrational frequencies corresponding to its IR spectrum or the chemical shifts of its ¹H and ¹³C nuclei for its NMR spectra. These predicted data, when compared with experimental spectra, can provide a detailed assignment of the spectroscopic signals and a deeper understanding of the molecule's electronic structure. However, no such computational predictions for this compound have been reported in the scientific literature.

Future Research Directions and Unexplored Avenues for 1 4 Aminobutyl Piperidin 2 One

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-(4-Aminobutyl)piperidin-2-one, future research could prioritize the establishment of novel synthetic pathways that adhere to the principles of green chemistry.

Current synthetic strategies for piperidinone derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. mdpi.comasianpubs.orgresearchgate.net Future investigations could focus on the following:

Biocatalysis and Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into identifying or engineering enzymes, such as transaminases or lactamases, for the key bond-forming steps in the synthesis of this compound could lead to more sustainable and enantiomerically pure production routes.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, efficiency, and scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could enable better control over reaction parameters and facilitate easier purification.

Use of Green Solvents: Exploring the use of deep eutectic solvents (DESs) or other environmentally friendly solvent systems could significantly reduce the environmental impact of the synthesis. asianpubs.orgresearchgate.netscilit.com For instance, a glucose-urea deep eutectic solvent has been shown to be an effective medium for the synthesis of other piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Catalytic Routes from Renewable Feedstocks: A long-term goal could be the development of synthetic pathways that utilize renewable starting materials. This would involve innovative catalytic transformations to convert bio-based precursors into the core piperidinone structure and the aminobutyl side chain.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative for organic synthesis. rsc.org An electrochemical approach to the lactamization step could offer a transition-metal-free and highly efficient route to the piperidinone core. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification or engineering of suitable enzymes |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a flow system |

| Green Solvents | Reduced environmental impact, potential for recycling | Solvent selection and compatibility with reaction steps |

| Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels | Development of novel catalytic conversion pathways |

| Electrochemical Synthesis | Transition-metal-free, high efficiency | Development of a selective electrochemical lactamization |

Exploration of Underutilized Reactivity Profiles

The bifunctional nature of this compound, possessing both a lactam and a primary amine, presents a rich landscape for chemical transformations that remain largely unexplored. Future research could delve into its unique reactivity to generate novel molecular architectures.

The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, and methods for its functionalization are of great interest. nih.govnih.govtandfonline.comresearchgate.net For this compound, specific areas of investigation could include:

Selective N-Functionalization vs. Side-Chain Amination: A systematic study of the differential reactivity of the lactam nitrogen versus the primary amine of the side chain would be highly valuable. This could lead to selective derivatization strategies to build molecular complexity.

Ring-Opening Polymerization (ROP): The lactam ring of 2-piperidinone (δ-valerolactam) is known to undergo ring-opening polymerization to form nylon-5. wikipedia.org The influence of the N-substituent in this compound on its propensity for ROP could be a fascinating area of study, potentially leading to novel functional polyamides.

Domino and Cascade Reactions: The presence of multiple reactive sites could be exploited in the design of domino or cascade reactions, allowing for the rapid construction of complex polycyclic systems in a single synthetic operation.

Metal-Catalyzed Cross-Coupling Reactions: The primary amine can be a handle for the introduction of various functionalities through metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.com

| Reaction Type | Potential Outcome | Research Focus |

| Selective Functionalization | Controlled synthesis of derivatives | Development of orthogonal protection/deprotection strategies |

| Ring-Opening Polymerization | Novel functional polyamides | Investigation of polymerization conditions and monomer reactivity |

| Domino/Cascade Reactions | Rapid access to complex molecules | Design of novel multi-step, one-pot transformations |

| Cross-Coupling Reactions | Diverse molecular libraries | Exploration of catalytic systems for C-N bond formation |

Advanced Material Science Applications (Excluding specific products/performance)

The unique chemical structure of this compound makes it an intriguing building block for the creation of advanced materials with novel properties. While specific product development is beyond the scope of this discussion, the fundamental exploration of its role in materials science is a promising avenue.

Monomer for Functional Polymers: As mentioned, the potential for this compound to act as a monomer in ROP could lead to the development of functional polyamides. The pendant aminobutyl group could serve as a site for post-polymerization modification, allowing for the tuning of material properties. Research has shown that piperidone-containing polymers can form both linear and hyperbranched structures. rsc.org

Component of Supramolecular Assemblies: The hydrogen bond donor and acceptor sites within the molecule could be utilized in the design of self-assembling supramolecular structures, such as gels, liquid crystals, or ordered thin films.

Surface Modification Agent: The primary amine could be used to graft the molecule onto the surface of various materials (e.g., silica, gold, carbon nanotubes), thereby modifying their surface properties for applications in areas such as chromatography, sensing, or catalysis.

Interdisciplinary Research with Non-Biological Fields

While piperidine alkaloids are well-known in the context of natural products and pharmacology, the application of synthetic derivatives like this compound in non-biological fields is an area ripe for exploration. encyclopedia.pubwikipedia.orgwikipedia.orgnih.gov

Coordination Chemistry and Catalysis: The aminobutyl side chain could act as a ligand for transition metals, potentially forming novel catalysts for organic transformations. The piperidinone moiety could influence the steric and electronic properties of the resulting metal complex.

Environmental Chemistry: The ability of the amine group to chelate metal ions suggests potential applications in the development of new materials for environmental remediation, such as the capture of heavy metals from wastewater.

Astrochemistry and Prebiotic Chemistry: While highly speculative, the study of the formation and stability of simple lactams and amino acids under prebiotic conditions is an active area of research. Understanding the behavior of molecules like this compound under simulated extraterrestrial conditions could provide insights into the origins of life.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Retrosynthetic Analysis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this molecule and its derivatives. osu.edunih.govchemrxiv.org These platforms can analyze vast reaction databases to identify the most promising disconnections and reaction conditions, potentially uncovering pathways that a human chemist might overlook. osu.edu

Prediction of Reactivity and Reaction Outcomes: Machine learning models can be trained to predict the outcome of chemical reactions with increasing accuracy. arxiv.orgnips.ccarxiv.org This could be applied to forecast the results of the underutilized reactivity profiles discussed in section 7.2, saving time and resources in the laboratory.

De Novo Design of Derivatives: Generative AI models can design novel derivatives of this compound with desired properties. By learning the structure-property relationships from existing chemical data, these models can propose new molecules optimized for specific applications in materials science or catalysis.

High-Throughput Virtual Screening: For potential applications, such as in catalysis or materials, machine learning models can be used to perform high-throughput virtual screening of large libraries of derivatives, identifying the most promising candidates for experimental validation. nih.gov

| AI/ML Application | Potential Impact | Key Methodologies |

| Retrosynthesis Planning | Faster and more efficient synthesis design | Template-based and template-free models, Monte Carlo tree search |

| Reaction Outcome Prediction | Reduced experimental effort, accelerated discovery | Graph neural networks, transformer-based models |

| De Novo Design | Novel molecules with tailored properties | Generative adversarial networks (GANs), variational autoencoders (VAEs) |

| Virtual Screening | Rapid identification of lead candidates | Quantitative structure-activity/property relationship (QSAR/QSPR) models |

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Aminobutyl)piperidin-2-one with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions with careful purification. For example:

- Step 1: Flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether gradient) can isolate intermediates, yielding ~64% purity .

- Step 2: Chiral separation of intermediates using preparative HPLC or chiral stationary phases ensures enantiomeric purity .

- Final Purification: Recrystallization in solvents like ethanol or methanol, as described for structurally similar piperidinone derivatives, achieves ≥97% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the aminobutyl chain (δ 1.4–1.8 ppm for CH₂ groups) and piperidin-2-one carbonyl (δ ~170 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) to confirm purity .

- UV/Vis Spectroscopy: Compare absorbance maxima (e.g., 249–296 nm for related piperidine derivatives) to detect impurities .

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent degradation, as recommended for similar hygroscopic amines .

- Atmosphere: Use inert gas (N₂ or Ar) to minimize oxidation of the primary amine group .

- Stability Monitoring: Perform accelerated stability studies (40°C/75% relative humidity) and compare HPLC profiles at 0, 3, and 6 months to establish shelf life .

Advanced Research Questions

Q. How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

- Controlled pH Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-MS to identify pH-sensitive functional groups (e.g., amine or carbonyl) .

- Mechanistic Analysis: Use density functional theory (DFT) calculations to model hydrolysis pathways of the piperidin-2-one ring under acidic/basic conditions .

- Validation: Compare results with structurally analogous compounds, such as 4-phenyl-1-benzylpiperidine, which show pH-dependent stability .

Q. What strategies are effective in optimizing chiral separation during synthesis?

Methodological Answer:

- Chiral Stationary Phases: Use columns with cellulose- or amylose-based coatings (e.g., Chiralpak® AD-H) for enantiomeric resolution .

- Mobile Phase Optimization: Adjust polar organic modifiers (e.g., ethanol/isopropanol) and additives (0.1% diethylamine) to enhance peak symmetry .

- Dynamic Kinetic Resolution: Employ catalytic asymmetric synthesis methods to favor the desired enantiomer during ring-closing steps .

Q. How should researchers assess the biological activity of this compound in vitro?

Methodological Answer:

- Target Identification: Screen against GPCRs or ion channels using radioligand binding assays, as piperidine derivatives often modulate these targets .

- Dose-Response Studies: Use a 10-point dilution series (1 nM–100 µM) in cell-based assays (e.g., cAMP or calcium flux) to determine EC₅₀/IC₅₀ values .

- Counter-Screening: Test for off-target effects using panels like Eurofins’ SafetyScreen44 to rule out toxicity .

Q. How can discrepancies in reported toxicological data be addressed?

Methodological Answer:

- Reproducibility Checks: Replicate studies using identical protocols (e.g., OECD Test Guidelines 423 for acute toxicity) .

- Metabolite Profiling: Identify toxic metabolites via hepatic microsome incubations and LC-MS/MS, comparing results across species (e.g., human vs. rodent) .

- In Silico Prediction: Use tools like ProTox-II to model toxicity endpoints (e.g., hepatotoxicity) and cross-validate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.